

# Validating the In Vivo Efficacy of Novel GLUT1 Inhibitors: A Comparative Analysis

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## Compound of Interest

Compound Name: 3-ANOT

Cat. No.: B1265467

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The selective inhibition of glucose transporter 1 (GLUT1) has emerged as a promising therapeutic strategy in oncology, particularly for tumors exhibiting high glucose uptake. This guide provides a comparative overview of the in vivo efficacy of a class of novel GLUT1 inhibitors, referred to as "3-series compounds," against other potential therapeutic alternatives, supported by experimental data.

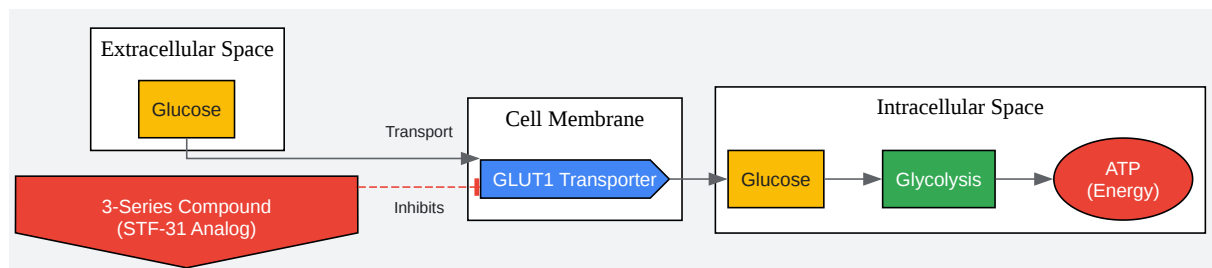
## Comparative Efficacy of GLUT1 Inhibitors

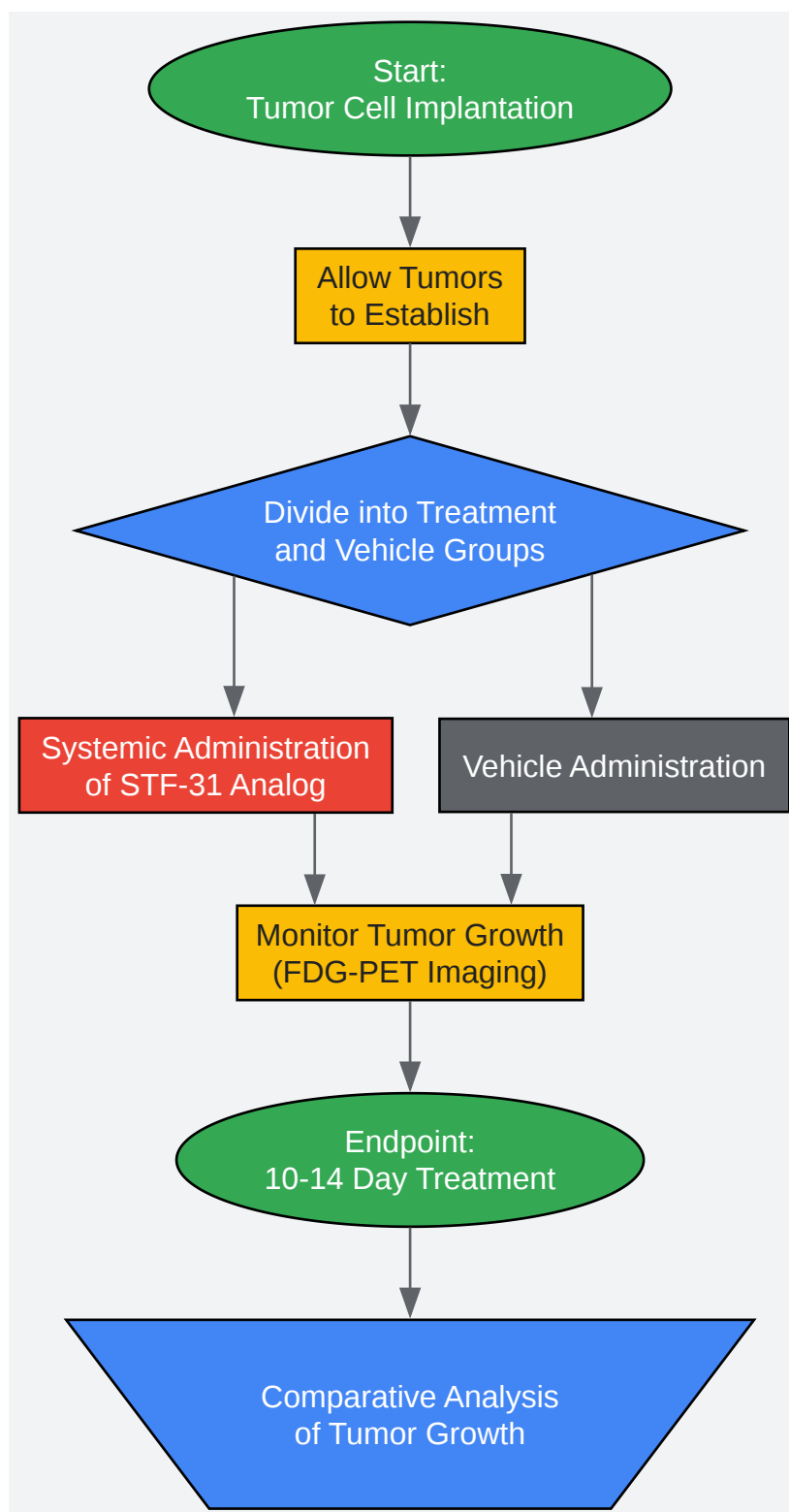
The following table summarizes the in vivo efficacy of a soluble analog of STF-31, a representative compound from the 3-series, in preclinical models of renal cell carcinoma (RCC).

Compound	Cancer Model	Treatment Regimen	Outcome	Citation
STF-31 Analog	786-O (VHL-deficient RCC) Xenograft	11.6 mg/kg for 3 days, then 7.8 mg/kg for 7 days	Markedly delayed tumor growth compared to vehicle	[1]
STF-31 Analog	ACHN (shRNA to VHL) Xenograft	11.6 mg/kg for 3 days, then 7.8 mg/kg for 7 days	Delayed tumor growth compared to vehicle	[1]
STF-31 Analog	ACHN (wild-type VHL) Xenograft	Not specified	Did not affect tumor growth rate	[1]

## Mechanism of Action: GLUT1 Inhibition

The 3-series compounds, including STF-31, exert their anti-tumor effects by selectively inhibiting GLUT1, the primary glucose transporter in many cancer cells. This targeted inhibition of glucose uptake starves the cancer cells of their essential energy source, leading to delayed tumor growth. The efficacy of these compounds is particularly pronounced in tumors with mutations in the Von Hippel-Lindau (VHL) gene, which are known to be highly dependent on glycolysis.





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## References

- 1. researchgate.net [researchgate.net]
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